Cas no 1159981-87-9 (4-(Tert-butoxycarbonylamino)picolinic acid)

4-(Tert-butoxycarbonylamino)picolinic acid 化学的及び物理的性質
名前と識別子
-
- 4-(TERT-BUTOXYCARBONYLAMINO)PICOLINIC ACID
- AB65283
- 4-((tert-Butoxycarbonyl)amino)picolinic acid
- 4-tert-butoxycarbonylamino-pyridine-2-carboxylic acid
- 4-[(2-methylpropan-2-yl)oxycarbonylamino]pyridine-2-carboxylic acid
- 4-(Tert-butoxycarbonylamino)picolinic acid
-
- MDL: MFCD12026424
- インチ: 1S/C11H14N2O4/c1-11(2,3)17-10(16)13-7-4-5-12-8(6-7)9(14)15/h4-6H,1-3H3,(H,14,15)(H,12,13,16)
- InChIKey: NYNGMBRXAOOPEY-UHFFFAOYSA-N
- ほほえんだ: O(C(NC1C=CN=C(C(=O)O)C=1)=O)C(C)(C)C
計算された属性
- せいみつぶんしりょう: 238.09535693 g/mol
- どういたいしつりょう: 238.09535693 g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 2
- 水素結合受容体数: 5
- 重原子数: 17
- 回転可能化学結合数: 4
- 複雑さ: 298
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 1.3
- トポロジー分子極性表面積: 88.5
- ぶんしりょう: 238.24
4-(Tert-butoxycarbonylamino)picolinic acid 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-384581-10.0g |
4-{[(tert-butoxy)carbonyl]amino}pyridine-2-carboxylic acid |
1159981-87-9 | 95.0% | 10.0g |
$4684.0 | 2025-02-20 | |
JIE DA WEI ( SHANG HAI ) YI YAO KE JI FA ZHAN Co., Ltd. | 69R1375-500mg |
4-(tert-butoxycarbonylamino)picolinic acid |
1159981-87-9 | 96% | 500mg |
2959.67CNY | 2021-05-07 | |
JIE DA WEI ( SHANG HAI ) YI YAO KE JI FA ZHAN Co., Ltd. | 69R1375-250mg |
4-(tert-butoxycarbonylamino)picolinic acid |
1159981-87-9 | 96% | 250mg |
1908.1CNY | 2021-05-07 | |
JIE DA WEI ( SHANG HAI ) YI YAO KE JI FA ZHAN Co., Ltd. | 69R1375-50mg |
4-(tert-butoxycarbonylamino)picolinic acid |
1159981-87-9 | 96% | 50mg |
1110.94CNY | 2021-05-07 | |
eNovation Chemicals LLC | D970468-5g |
4-(tert-butoxycarbonylamino)picolinic acid |
1159981-87-9 | 95% | 5g |
$3100 | 2024-07-28 | |
Enamine | EN300-384581-2.5g |
4-{[(tert-butoxy)carbonyl]amino}pyridine-2-carboxylic acid |
1159981-87-9 | 95.0% | 2.5g |
$1405.0 | 2025-02-20 | |
Enamine | EN300-384581-5.0g |
4-{[(tert-butoxy)carbonyl]amino}pyridine-2-carboxylic acid |
1159981-87-9 | 95.0% | 5.0g |
$2498.0 | 2025-02-20 | |
Aaron | AR01K78D-100mg |
4-(tert-butoxycarbonylamino)picolinicacid |
1159981-87-9 | 95% | 100mg |
$382.00 | 2025-03-10 | |
JIE DA WEI ( SHANG HAI ) YI YAO KE JI FA ZHAN Co., Ltd. | 69R1375-100mg |
4-(tert-butoxycarbonylamino)picolinic acid |
1159981-87-9 | 96% | 100mg |
¥2605.69 | 2025-01-21 | |
A2B Chem LLC | BA21009-250mg |
4-(tert-butoxycarbonylamino)picolinicacid |
1159981-87-9 | 95% | 250mg |
$426.00 | 2024-04-20 |
4-(Tert-butoxycarbonylamino)picolinic acid 関連文献
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Uday S. Annapure RSC Adv., 2016,6, 99774-99780
-
Benjamin J. Frogley,Anthony F. Hill,Antonia Seitz Chem. Commun., 2020,56, 3265-3268
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Georgia E. Williams,Gabriele Kociok-Köhn,Simon E. Lewis Org. Biomol. Chem., 2021,19, 2502-2511
-
7. Atomic-layered Pt clusters on S-vacancy rich MoS2−x with high electrocatalytic hydrogen evolution†Jiafu Chen Chem. Commun., 2021,57, 7011-7014
-
C. Beato,M. S. Fernández,S. Fermani,M. Reggi,A. Neira-Carrillo,A. Rao,G. Falini,J. L. Arias CrystEngComm, 2015,17, 5953-5961
-
Aida Martín,Luis Vázquez,Alberto Escarpa J. Mater. Chem. A, 2016,4, 13142-13147
-
Haoran Li,Dong Li,Jing Shi,Zeyin He,Zongchen Zhao,Huanlei Wang Sustainable Energy Fuels, 2020,4, 4868-4877
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4-(Tert-butoxycarbonylamino)picolinic acidに関する追加情報
Recent Advances in the Application of 4-(Tert-butoxycarbonylamino)picolinic acid (CAS: 1159981-87-9) in Chemical Biology and Pharmaceutical Research
4-(Tert-butoxycarbonylamino)picolinic acid (CAS: 1159981-87-9) is a specialized chemical compound that has garnered significant attention in the field of chemical biology and pharmaceutical research. This compound, characterized by its tert-butoxycarbonyl (Boc) protected amino group and picolinic acid moiety, serves as a versatile building block in the synthesis of complex molecules, particularly in drug discovery and development. Recent studies have highlighted its utility in the design of novel therapeutic agents, owing to its unique chemical properties and reactivity.
One of the key applications of 4-(Tert-butoxycarbonylamino)picolinic acid is its role as an intermediate in the synthesis of small molecule inhibitors targeting various enzymes and receptors. For instance, recent research has demonstrated its use in the development of kinase inhibitors, which are critical in the treatment of cancers and inflammatory diseases. The Boc-protected amino group in this compound allows for selective deprotection under mild conditions, enabling the introduction of diverse functional groups and facilitating the construction of structurally complex molecules with high precision.
In addition to its synthetic utility, 4-(Tert-butoxycarbonylamino)picolinic acid has been explored for its potential in bioconjugation strategies. Researchers have utilized this compound to modify peptides and proteins, thereby enhancing their stability, solubility, and bioavailability. Such modifications are particularly valuable in the development of peptide-based therapeutics, where the introduction of protective groups can significantly improve the pharmacokinetic properties of the final product. Recent studies have also investigated its use in the design of prodrugs, where the Boc group can be selectively cleaved in vivo to release the active drug moiety.
Furthermore, the compound's picolinic acid moiety contributes to its chelating properties, making it a valuable tool in metallodrug research. Recent advancements have shown its application in the design of metal-chelating therapeutics, particularly for diseases involving metal ion dysregulation, such as neurodegenerative disorders. The ability of 4-(Tert-butoxycarbonylamino)picolinic acid to form stable complexes with transition metals has opened new avenues for the development of targeted therapies with reduced off-target effects.
Despite its promising applications, challenges remain in the large-scale synthesis and purification of 4-(Tert-butoxycarbonylamino)picolinic acid. Recent efforts have focused on optimizing synthetic routes to improve yield and purity, as well as developing more efficient purification techniques. Advances in continuous flow chemistry and green chemistry principles have shown potential in addressing these challenges, paving the way for broader utilization of this compound in industrial and academic settings.
In conclusion, 4-(Tert-butoxycarbonylamino)picolinic acid (CAS: 1159981-87-9) represents a valuable tool in chemical biology and pharmaceutical research, with diverse applications ranging from drug discovery to bioconjugation and metallodrug development. Ongoing research continues to uncover new possibilities for this compound, underscoring its importance in the advancement of therapeutic strategies. Future studies are expected to further elucidate its mechanistic roles and expand its utility in addressing unmet medical needs.
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